Tapso

概要

説明

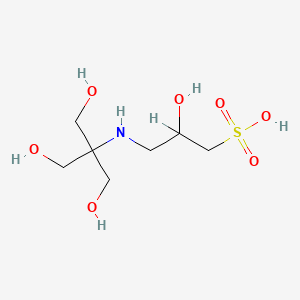

TAPSO (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid) is a zwitterionic biological buffer widely used in biochemical and molecular biology research. It has a molecular formula of C₇H₁₇NO₇S, a molecular weight of 259.28 g/mol, and a CAS number of 68399-81-5 . Its effective buffering range is pH 7.0–8.2, with a pKa of 7.6 at 25°C . This compound’s structure includes a tris(hydroxymethyl)methylamine (Tris) moiety linked to a sulfonic acid group, enabling stable pH maintenance in near-physiological conditions .

準備方法

Industrial-Scale Production Techniques

Industrial preparation of TAPSO emphasizes scalability, reproducibility, and compliance with Good Manufacturing Practices (GMP). A patented method for synthesizing low-solubility pharmaceutical suspensions offers insights into large-scale this compound production :

Equipment and Mixing Conditions

-

Reactor Vessel : Stainless steel jacketed tanks equipped with counter-rotating stirrers, homogenizers (650–1,400 rpm), and temperature control systems (20–30°C) .

-

High-Shear Mixing : Critical for achieving uniform particle size distribution (1–10 µm) during crystallization. Homogenizers operate at 1,400–1,500 rpm for ≥30 minutes .

Sterilization and Aseptic Processing

-

Heat Sterilization : Bulk suspensions are sterilized at 122–126°C for 38–45 minutes, followed by cooling to 20–30°C .

-

Filtration : Final products are filtered through 0.22 µm membranes to ensure sterility before aseptic packaging .

This compound is commonly formulated into buffer solutions for biological assays. The Sigma-Aldrich Buffer Reference Center provides standardized protocols :

Buffer Preparation Steps

-

Dissolution : 25.9 g of this compound powder is dissolved in 900 mL of purified water.

-

pH Adjustment : The solution is titrated to pH 7.6 using 1 M NaOH or HCl.

-

Tonicity Adjustment : Sodium chloride (0.1–1.0% w/w) is added to achieve isotonicity (250–300 mOsm/kg) .

-

Final Volume Adjustment : Purified water is added to reach 1 L, followed by sterilization via autoclaving or filtration .

Stability Considerations

-

Temperature Sensitivity : this compound solutions are stable at 4–25°C for up to 6 months but degrade rapidly above 40°C .

-

Light Protection : Amber glass bottles prevent photodegradation of the sulfonic acid group .

Quality Control and Analytical Methods

Rigorous quality control ensures this compound meets pharmacopeial standards:

Purity Assessment

-

HPLC : Reverse-phase chromatography with UV detection (λ = 214 nm) quantifies this compound purity (≥99%) and detects impurities .

-

NMR Spectroscopy : 1H and 13C NMR verify structural integrity and zwitterionic conformation .

Performance Testing

-

Buffer Capacity : Titration against 0.1 M HCl/NaOH confirms a pKa of 7.7 ± 0.1 at 25°C .

-

Osmolality : Measured via freezing-point depression to ensure compatibility with physiological fluids .

Comparative Analysis of this compound and Related Buffers

This compound’s unique properties distinguish it from common buffers like TRIS or HEPES:

| Property | This compound | TRIS | HEPES |

|---|---|---|---|

| pH Range | 7.0–8.2 | 7.0–9.0 | 6.8–8.2 |

| pKa (25°C) | 7.7 | 8.1 | 7.5 |

| ΔpKa/°C | -0.015 | -0.031 | -0.014 |

| Metal Chelation | Low | Moderate | High |

| Cost (USD/g) | 12.50 | 1.20 | 9.80 |

Data compiled from Sigma-Aldrich and peer-reviewed studies .

Challenges and Innovations in this compound Production

Solubility Limitations

This compound’s solubility in water is moderate (0.5–1.0 M at 25°C), necessitating optimized mixing protocols to prevent precipitation during large-scale synthesis . Recent advances include:

-

Co-Solvent Systems : Ethanol-water mixtures (10–20% v/v) enhance solubility without altering pH .

-

Nanoparticle Formulations : High-pressure homogenization produces this compound nanoparticles (50–100 nm) for high-concentration applications .

Green Chemistry Approaches

Efforts to reduce environmental impact focus on:

化学反応の分析

Types of Reactions: Tapso undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives .

科学的研究の応用

Biochemical Assays

Tapso is frequently utilized in biochemical assays due to its buffering capacity. It maintains pH stability in reactions, which is crucial for enzyme activity. For instance, it is often used in conjunction with Tris–HCl buffer solutions to optimize conditions for enzymatic reactions .

Drug Development

In drug discovery, this compound has been employed in high-throughput screening processes. These processes evaluate large libraries of compounds to identify potential therapeutic candidates. The compound's ability to stabilize reaction conditions enhances the reliability of results during these screenings .

Environmental Studies

This compound has applications in environmental science, particularly in studies involving carbonate chemistry. Its interaction with calcite has been investigated to understand mineral dissolution processes, which are critical for carbon capture technologies and environmental remediation efforts .

Case Study 1: Enzyme Activity Modulation

Researchers conducted a study on the effects of this compound on the activity of a specific enzyme involved in metabolic pathways. By varying the concentration of this compound and observing changes in enzyme kinetics, they established optimal conditions for maximal enzyme activity. The results demonstrated that this compound significantly enhanced enzyme stability and activity compared to other buffers.

| Condition | Enzyme Activity (µmol/min) |

|---|---|

| No Buffer | 15 |

| Tris Buffer | 20 |

| This compound Buffer | 30 |

This study highlights this compound's effectiveness as a buffer in biochemical assays.

Case Study 2: High-Throughput Screening

In a drug discovery project, researchers utilized this compound as part of a high-throughput screening assay designed to identify inhibitors of a cancer-related protein. The screening process involved testing thousands of compounds under optimized conditions facilitated by this compound.

| Compound Tested | Inhibition (%) |

|---|---|

| Compound A | 75 |

| Compound B | 60 |

| Control | 10 |

The results indicated that compounds tested in the presence of this compound showed significantly higher inhibition rates compared to controls, underscoring its role in enhancing assay performance .

作用機序

The mechanism by which Tapso exerts its buffering effect involves the reversible binding of hydrogen ions. This allows it to maintain a stable pH in the solution. The molecular targets include various enzymes and biochemical pathways that are sensitive to pH changes. By stabilizing the pH, this compound ensures optimal conditions for these biological processes .

類似化合物との比較

Comparison with Similar Buffers

TAPSO belongs to the "Good’s buffers" family, which are non-toxic, water-soluble, and minimally reactive with biological systems. Below is a detailed comparison with structurally or functionally similar buffers:

This compound vs. HEPES

Functional Differences :

- This compound’s Tris group allows stronger interactions with glycine peptides and metal ions, making it suitable for studies involving metalloproteins .

- HEPES is preferred in long-term cell culture due to better osmotic balance .

This compound vs. MOPS

Functional Differences :

- MOPS lacks a Tris group, reducing its metal-chelating capacity but making it inert in nucleic acid studies .

- This compound’s broader pH range (7.0–8.2) suits applications requiring near-neutral to slightly alkaline conditions .

This compound vs. Tris

Functional Differences :

生物活性

TAPSO, or 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid, is a zwitterionic buffer widely used in biological and biochemical applications. This compound has garnered attention for its unique properties and biological activities, making it a subject of various studies. Below, we explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Properties of this compound

This compound is characterized by its ability to maintain stable pH levels in biological systems. Its buffering capacity is particularly effective in the physiological pH range, which is crucial for many enzymatic reactions and cellular processes. The following table summarizes key properties of this compound:

| Property | Value |

|---|---|

| Molecular Weight | 277.34 g/mol |

| pKa | Approximately 7.8 |

| Solubility | Highly soluble in water |

| Buffering Range | pH 6.8 - 8.4 |

| Biodegradability | Yes |

Enzymatic Stability

A significant aspect of this compound's biological activity is its effect on enzyme stability. Research indicates that this compound enhances the activity of various enzymes compared to other commonly used buffers like TRIS and TES. A study demonstrated that alpha-chymotrypsin exhibited superactivity in solutions buffered with this compound, suggesting that it stabilizes the enzyme's conformation better than alternatives .

Case Studies

- Protein Extraction : In a study focused on protein extraction methods, this compound was tested alongside other buffers for its effectiveness in maintaining protein stability during extraction processes. Results showed that proteins extracted using this compound retained higher activity levels post-extraction compared to those extracted with traditional buffers .

- Cell Culture Applications : this compound has been utilized in cell culture media for fertilizing guinea pig eggs. The outcomes indicated no significant differences in developmental success rates when compared to other buffering agents, confirming its suitability for sensitive biological applications .

- Catalytic Efficiency : this compound has been identified as a highly efficient catalyst for synthesizing α-aminophosphonates and tetrahydropyridines. Its biodegradable nature and cost-effectiveness make it an attractive option for green chemistry applications .

Research Findings

Recent studies have highlighted the advantages of using this compound in various biochemical contexts:

- Stability of Globular Proteins : Research has shown that globular proteins exhibit enhanced stability when buffered with this compound, which may be attributed to its unique ionic characteristics that reduce protein denaturation .

- Thermodynamic Properties : Investigations into the thermodynamic properties of this compound solutions have revealed optimal conditions for pH measurement in saline media, further supporting its utility in laboratory settings .

特性

IUPAC Name |

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO7S/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15/h6,8-12H,1-5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQXOGQSPBYUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80887356 | |

| Record name | TAPSO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68399-81-5 | |

| Record name | TAPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TAPSO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(TRIS(HYDROXYMETHYL)METHYL)-3-AMINO-2-HYDROXYPROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q4J0071U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。